molecular formula C14H19NO5 B12275372 (2S, 3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid

(2S, 3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid

Cat. No.: B12275372
M. Wt: 281.30 g/mol
InChI Key: NONUVMOXNPGTBK-UHFFFAOYSA-N
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Description

(2S, 3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid is a chiral amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a hydroxyl group on the third carbon, and a phenyl group attached to the same carbon. This compound is significant in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Chemical Reactions Analysis

Types of Reactions

(2S, 3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.

Scientific Research Applications

(2S, 3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S, 3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes. The presence of the Boc protecting group and the hydroxyl and phenyl groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONUVMOXNPGTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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